molecular formula C13H9F3O B1599726 4-Trifluoromethoxy-biphenyl CAS No. 71274-84-5

4-Trifluoromethoxy-biphenyl

Cat. No.: B1599726
CAS No.: 71274-84-5
M. Wt: 238.2 g/mol
InChI Key: BANUTYPBALYVJT-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-biphenyl is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethoxy group imparts significant lipophilicity and electron-withdrawing characteristics, enhancing the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This process entails the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, yielding the desired biphenyl compound with the trifluoromethoxy substituent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxy-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced biphenyl compounds .

Scientific Research Applications

4-Trifluoromethoxy-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-biphenyl involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with hydrophobic pockets in proteins and other biomolecules. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

  • 4-Trifluoromethyl-biphenyl
  • 4-Methoxy-biphenyl
  • 4-Fluoro-biphenyl

Comparison: 4-Trifluoromethoxy-biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts greater lipophilicity and electron-withdrawing properties compared to similar compounds like 4-Trifluoromethyl-biphenyl and 4-Methoxy-biphenyl. This makes it more stable and reactive in certain chemical environments, enhancing its utility in various applications .

Properties

IUPAC Name

1-phenyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUTYPBALYVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447311
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71274-84-5
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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